2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid
Description
The compound 2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid (CAS: 742118-89-4) is a thieno[2,3-d]pyrimidine derivative with a molecular formula of C₁₃H₁₄N₂O₇S₂ and a molecular weight of 374.39 g/mol . Its structure features:
- A thieno[2,3-d]pyrimidine core, which combines thiophene and pyrimidine rings.
- Ethoxycarbonyl at position 6, contributing ester functionality.
- Methyl at position 5, enhancing steric and electronic effects.
This combination of substituents suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic and acidic moieties.
Properties
IUPAC Name |
2-[(6-ethoxycarbonyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-3-20-13(19)10-6(2)9-11(18)14-7(15-12(9)22-10)4-21-5-8(16)17/h3-5H2,1-2H3,(H,16,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTNGYYKHQRYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CSCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which is then functionalized with an ethoxycarbonyl group and a sulfanylacetic acid moiety. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the ethoxycarbonyl group.
Scientific Research Applications
Based on the search results, "2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid" (CAS No. 732291-84-8) is a thienopyrimidine derivative . While the search results do not offer explicit details regarding specific applications of this exact compound, they do provide information on related compounds, derivatives, and relevant chemical contexts that can help infer potential applications.
Chemical and Physical Properties
- Molecular Formula: C13H14N2O5S2
- Molecular Weight: 342.4
- Purity: typically >95%
- IUPAC Name: ({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid
- InChI Code: 1S/C13H14N2O5S2/c1-3-20-13(19)10-6(2)9-11(18)14-7(15-12(9)22-10)4-21-5-8(16)17/h4,15H,3,5H2,1-2H3,(H,14,18)(H,16,17)
Potential Applications
Given that the specific applications of "this compound" are not detailed in the search results, insights can be drawn from the applications of similar compounds, such as thienopyrimidines and related carboxylic acids:
- Medicinal Chemistry: Thienopyrimidine derivatives have applications in medicinal chemistry . They have been investigated for various biological activities, but the provided research does not specify the activity of the title compound .
- Anti-inflammatory and Analgesic Agents: Thienopyrimidines have been explored as anti-inflammatory and analgesic agents .
- Antimicrobial Activity: Some compounds containing pyrimidine and carboxylic acid moieties have demonstrated antimicrobial activity .
- Anticancer Agents: Certain benzofuran-2-carboxylic acid derivatives have been designed and synthesized for potential use as anticancer agents .
- Building Block in Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, potentially with pharmaceutical or agrochemical applications .
Safety Information
Mechanism of Action
The mechanism of action of 2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
(a) Thieno[2,3-d]pyrimidine Derivatives
- 5-Methyl-3-amino-2-mercapto-6-acetylthieno(2,3-d)pyrimidine-4(3H)-one (): Retains the thieno[2,3-d]pyrimidine core but substitutes the ethoxycarbonyl group with acetyl at position 6 and replaces sulfanylacetic acid with mercapto and amino groups.
(b) Pyridine and Pyrimidine Derivatives
- Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate (): Features a pyridine core with styryl and cyano groups. Molecular weight: 410.13 g/mol, higher than the target compound due to the styryl group.
2-{[2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-yl]sulfanyl}acetic acid (CAS: 338418-26-1, ):
Functional Group Analysis
- Sulfanylacetic Acid vs. Ester Derivatives : The target compound’s acetic acid group enhances hydrophilicity compared to ester-based analogs (e.g., ), favoring salt formation and improved bioavailability.
- Ethoxycarbonyl vs. Trifluoromethyl : Ethoxycarbonyl (target) is hydrolytically labile, whereas trifluoromethyl () offers resistance to oxidative metabolism .
Pharmacological Potential
- Antihypertensive Activity: Sulfanylpropanoyl derivatives () show antihypertensive effects, suggesting that the sulfanylacetic acid group in the target compound may interact with similar targets (e.g., angiotensin-converting enzyme) .
- Antimicrobial and Anticancer Potential: Thieno[2,3-d]pyrimidine cores are known for kinase inhibition, while styryl groups () may enhance cytotoxicity .
Biological Activity
2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid, with CAS number 732291-84-8, is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This compound presents a unique scaffold that may offer various pharmacological properties, particularly in the context of antiplasmodial activity and other therapeutic applications.
- Molecular Formula : C13H14N2O5S2
- Molecular Weight : 342.39 g/mol
- CAS Number : 732291-84-8
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial potential of thienopyrimidine derivatives, including this compound.
- Mechanism of Action : The compound is believed to interfere with the coenzyme A (CoA) synthetic pathway, which is vital for the survival and proliferation of Plasmodium species. This pathway is crucial during both the asexual and sexual stages of the Plasmodium falciparum lifecycle .
- In Vitro Studies : In vitro assays demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 1.46 to 5.74 µM against various strains of P. falciparum, indicating moderate to strong antiplasmodial activity .
- In Vivo Efficacy : In vivo studies on murine models infected with Plasmodium berghei showed a significant reduction in parasitemia when treated with similar thienopyrimidine compounds at doses around 50 mg/kg . The results suggested that these compounds could potentially be developed into effective antimalarial agents.
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is often influenced by structural modifications. Key findings include:
- Substituent Effects : The presence of various substituents at specific positions on the thienopyrimidine ring can enhance or diminish biological activity. For example, para-substituted phenyl groups generally maintain or improve antiplasmodial potency compared to other substitutions .
Case Study 1: Efficacy in Animal Models
A study conducted by Weidner et al. assessed a series of thienopyrimidine derivatives, including those structurally related to this compound. The study reported that certain derivatives significantly reduced parasitemia levels by over 99% in infected mice when administered orally .
Case Study 2: Cytotoxicity Assessment
Another investigation focused on evaluating the cytotoxic effects of these compounds on HEK-293 cell lines. It was found that while some derivatives displayed potent antiplasmodial activity, they also exhibited varying degrees of cytotoxicity (CC50 values between 2.17 and 4.30 µM), indicating a need for careful optimization to balance efficacy and safety .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | In Vivo Efficacy | Cytotoxicity (CC50 µM) |
|---|---|---|---|---|
| Thienopyrimidine Derivative A | Antiplasmodial | 1.46 | Yes (34% reduction) | 40 |
| Thienopyrimidine Derivative B | Antiplasmodial | 5.74 | Yes (99% reduction) | 88 |
| Thienopyrimidine Derivative C | Antiplasmodial | 0.06 | Yes (similar to chloroquine) | Not specified |
Q & A
Q. What are the critical steps in synthesizing 2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid?
The synthesis typically involves cyclization of thiophene derivatives, introduction of sulfanyl groups via thiolation reagents, and esterification/functionalization steps. Key intermediates include ethoxycarbonyl and methyl-substituted thienopyrimidinone cores. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side reactions. For example, highlights multi-step routes requiring precise control of reagents like sodium hydride or potassium carbonate as catalysts .
Q. Which spectroscopic methods are recommended to confirm the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming proton environments and carbon frameworks. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and sulfanyl (S-H) moieties. provides examples of compounds characterized via 1H NMR (δ 1.2–4.0 ppm for alkyl/ethoxy groups) and HRMS (e.g., [M+H]+ at m/z 374.39) .
Q. What solvents and catalysts are commonly used in its synthesis?
Polar aprotic solvents (e.g., dimethyl sulfoxide, DMF) and ethanol are frequently employed. Catalysts include sodium hydride for deprotonation and potassium carbonate for nucleophilic substitutions. and emphasize solvent choice’s impact on reaction efficiency and intermediate stability .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during the cyclization step?
Low yields often arise from improper temperature control or impurities in intermediates. Strategies include:
- Purifying intermediates via column chromatography ().
- Optimizing reaction time (e.g., extending from 6 to 12 hours for cyclization).
- Using inert atmospheres (N2/Ar) to prevent oxidation of sulfur-containing intermediates .
Q. How can contradictory NMR data between synthetic batches be resolved?
Contradictions may stem from residual solvents, tautomerism, or diastereomer formation. Solutions include:
- Re-crystallizing the compound to remove impurities.
- Conducting 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Comparing with literature data (e.g., thienopyrimidine derivatives in show distinct methyl proton shifts at δ 2.3–2.5 ppm) .
Q. What strategies improve the compound’s bioactivity in enzyme inhibition assays?
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to enhance binding affinity ( ).
- Docking studies : Use computational models to predict interactions with target enzymes (e.g., kinases).
- SAR analysis : Compare analogs (e.g., 4-fluorophenyl derivatives in ) to identify critical substituents .
Data Analysis and Optimization
Q. How can researchers reconcile discrepancies in melting points across studies?
Variations may arise from polymorphic forms or impurities. Standardize protocols by:
- Using differential scanning calorimetry (DSC) to confirm purity.
- Referencing known analogs (e.g., reports melting points of 151–154°C for similar thienopyrimidines) .
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH stability assays : Incubate in buffers (pH 2–8) and monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C, per ).
- Light exposure tests : Evaluate photodegradation using UV-Vis spectroscopy .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test alternatives like palladium complexes ().
- Solvent recycling : Recover DMF or ethanol via distillation.
- Flow chemistry : Improve heat transfer and reduce side reactions ( mentions process control in chemical engineering) .
Biological Evaluation
Q. What in vitro assays are suitable for evaluating its antimicrobial potential?
- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Time-kill studies : Determine bactericidal kinetics.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity ( discusses in-vitro study design) .
Q. How can researchers design experiments to probe its anti-inflammatory activity?
- COX-2 inhibition assays : Measure IC50 values using ELISA kits.
- NF-κB pathway analysis : Quantify cytokine suppression (e.g., TNF-α, IL-6) in macrophage models ( references thienopyrimidines’ bioactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
